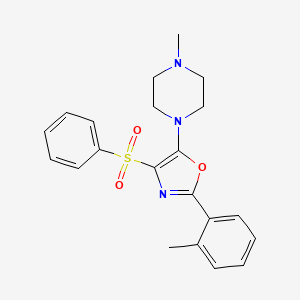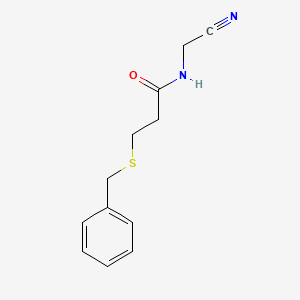![molecular formula C15H14FNO4S B2691116 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene CAS No. 2411224-70-7](/img/structure/B2691116.png)
1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene, also known as FSMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FSMB is a white crystalline solid that has a molecular formula of C16H15FNO5S and a molecular weight of 369.36 g/mol.
Wirkmechanismus
The mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation and pain. 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has also been shown to induce apoptosis in cancer cells, which may make it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene in lab experiments is its potential applications in various fields, including cancer research and imaging. However, one of the limitations of using 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new applications for 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene, particularly in the field of cancer research. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene and its potential side effects.
Synthesemethoden
The synthesis of 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene involves a multi-step process that starts with the reaction of 4-fluorobenzenesulfonyl chloride with potassium carbonate in dimethylformamide. This reaction produces 4-fluorobenzenesulfonic acid, which is then treated with thionyl chloride to form 4-fluorobenzenesulfonyl chloride. The next step involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylbenzoyl chloride in the presence of triethylamine to form 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has been extensively studied for its potential applications in various fields. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has also been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
1-[(4-fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-11-3-5-12(6-4-11)15(18)17(2)13-7-9-14(10-8-13)21-22(16,19)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUQYPXEMDQNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-methyl-4-methylbenzamido)phenyl sulfurofluoridate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2691033.png)
![2-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2691034.png)

![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2691036.png)
![7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2691037.png)



![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2691044.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-fluorophenyl)methyl]amino)acetic acid](/img/structure/B2691051.png)

